
Cobalt--molybdenum (2/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–molybdenum (2/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and conductivity compared to its individual components .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (2/3) can be synthesized using various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure. This method allows for the formation of nanostructured materials with high surface area and catalytic activity . Another method involves the solvothermal synthesis, where cobalt and molybdenum salts are dissolved in a solvent and heated to form the desired compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (2/3) is often produced using electroless deposition techniques. This involves the reduction of cobalt and molybdenum ions in a solution to form a thin film on a substrate. This method is widely used in the production of catalysts for various chemical reactions .
化学反应分析
Types of Reactions: Cobalt–molybdenum (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a catalyst in the oxidation of hydrocarbons, where it facilitates the transfer of oxygen atoms to the substrate . It also participates in hydrogenation reactions, where it helps in the addition of hydrogen atoms to unsaturated compounds .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (2/3) include hydrogen peroxide, oxygen, and various organic substrates. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the compound highly versatile .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (2/3) depend on the specific reaction conditions and substrates used. For example, in oxidation reactions, the products are often oxidized hydrocarbons, while in hydrogenation reactions, the products are saturated hydrocarbons .
科学研究应用
Cobalt–molybdenum (2/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In biology, it has been studied for its potential use in enzyme mimics and as a component in biosensors . In medicine, cobalt–molybdenum (2/3) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
作用机制
The mechanism of action of cobalt–molybdenum (2/3) involves its ability to facilitate electron transfer reactions. The compound’s unique structure allows it to interact with various substrates and promote the transfer of electrons, which is essential for catalytic activity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
相似化合物的比较
Cobalt–molybdenum (2/3) is unique compared to other similar compounds due to its enhanced catalytic activity and stability. Similar compounds include cobalt sulfide, molybdenum sulfide, and nickel-molybdenum sulfide . While these compounds also exhibit catalytic activity, cobalt–molybdenum (2/3) often outperforms them in terms of efficiency and durability .
属性
CAS 编号 |
60719-41-7 |
|---|---|
分子式 |
Co2Mo3 |
分子量 |
405.7 g/mol |
IUPAC 名称 |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.3Mo |
InChI 键 |
KHEXBGGKRFIEAK-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Mo].[Mo].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




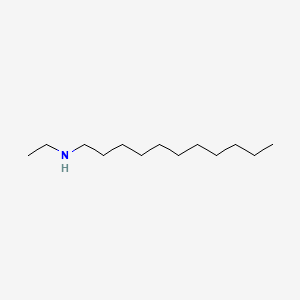
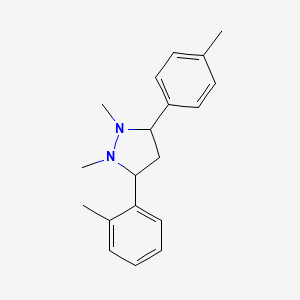
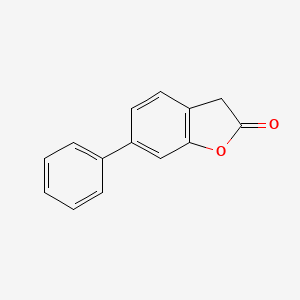
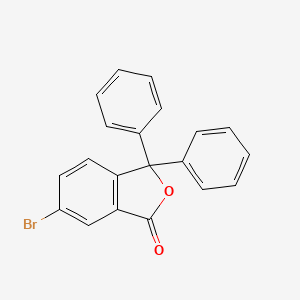
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
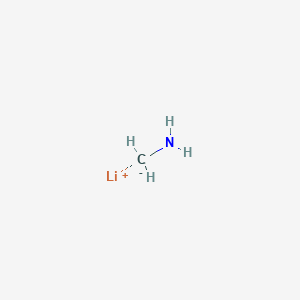
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
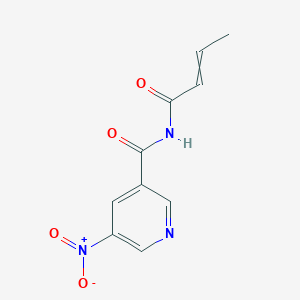

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
